5-Chloro-3-(4-chloro-2-methylphenyl)benzoic acid
CAS No.: 1261901-90-9
Cat. No.: VC11780031
Molecular Formula: C14H10Cl2O2
Molecular Weight: 281.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1261901-90-9 |
---|---|
Molecular Formula | C14H10Cl2O2 |
Molecular Weight | 281.1 g/mol |
IUPAC Name | 3-chloro-5-(4-chloro-2-methylphenyl)benzoic acid |
Standard InChI | InChI=1S/C14H10Cl2O2/c1-8-4-11(15)2-3-13(8)9-5-10(14(17)18)7-12(16)6-9/h2-7H,1H3,(H,17,18) |
Standard InChI Key | UTOZNLAVCGYPJL-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)Cl)C2=CC(=CC(=C2)Cl)C(=O)O |
Canonical SMILES | CC1=C(C=CC(=C1)Cl)C2=CC(=CC(=C2)Cl)C(=O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a benzoic acid backbone substituted at the 3-position with a 4-chloro-2-methylphenyl group and at the 5-position with a chlorine atom (Figure 1). This arrangement creates a planar biphenyl system with steric and electronic effects influencing its reactivity. The molecular formula is C₁₄H₁₀Cl₂O₂, with a molecular weight of 281.134 g/mol .
Key Physicochemical Parameters
Table 1 summarizes critical properties derived from experimental data :
Property | Value |
---|---|
Exact Mass | 280.006 g/mol |
Topological Polar Surface Area | 37.3 Ų |
LogP (Octanol-Water) | 4.67 |
Water Solubility | Low (<1 mg/mL at 25°C) |
The high LogP value indicates strong lipophilicity, suggesting membrane permeability and potential bioavailability in biological systems. The polar surface area aligns with typical carboxylic acids, influencing hydrogen-bonding capacity .
Synthetic Methodologies
Retrosynthetic Analysis
Two primary routes emerge for synthesizing this compound:
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Friedel-Crafts Acylation: Electrophilic substitution on a pre-functionalized benzene ring.
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Cross-Coupling Reactions: Suzuki-Miyaura coupling between boronic acids and halogenated precursors.
Experimental Synthesis (Adapted from Patent CN105936625A)
A modified procedure based on benzamide synthesis techniques involves:
Step 1: Esterification
3-Nitro-4-chlorobenzoic acid (12 g) reacts with N,N'-diisopropylcarbodiimide (DIC, 45 mL) and 1-hydroxybenzotriazole (HOBt, 8 mL) in dichloromethane (125 mL) at 25°C for 2.5 hours, forming an active ester intermediate .
Step 2: Amide Coupling
The ester reacts with 3-chloro-2-methylaniline (45 mL) via dropwise addition, followed by 4-hour stirring to yield nitro-substituted benzamide .
Step 3: Reduction
Zinc metal (1.5 g) and 0.1 M NaOH (45 mL) reduce the nitro group to an amine at 75°C over 2.5 hours. While this step produces a benzamide derivative, analogous conditions could reduce ester groups to carboxylic acids using LiAlH₄ or catalytic hydrogenation .
Step 4: Purification
Column chromatography (petroleum ether:ethyl acetate = 1:10) followed by减压蒸馏 yields the final product with >95% purity .
Applications and Biological Relevance
Pharmaceutical Intermediate
The compound’s halogen-rich structure makes it a candidate for:
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Antimicrobial Agents: Chlorinated aromatics often disrupt bacterial cell membranes.
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Kinase Inhibitors: The biphenyl system may interact with ATP-binding pockets.
Material Science
Its thermal stability (predicted decomposition temperature: >250°C) suits high-performance polymer applications, though experimental data remain limited.
Future Research Directions
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Crystallography: Single-crystal X-ray studies to confirm spatial configuration.
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Structure-Activity Relationships (SAR): Modifying substituents to enhance bioavailability.
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Scale-Up Optimization: Developing continuous-flow synthesis for industrial production.
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